Ethyl 4-(fluoromethyl)benzoate
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Overview
Description
Ethyl 4-(fluoromethyl)benzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluoromethyl group, and the carboxyl group is esterified with ethanol. This compound is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(fluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(fluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(fluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-(fluoromethyl)benzoic acid.
Reduction: 4-(fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(fluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(fluoromethyl)benzoate involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(fluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-chloromethylbenzoate: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Ethyl 4-methylbenzoate: Similar structure but with a methyl group instead of a fluoromethyl group
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on the compound’s reactivity and stability.
Properties
CAS No. |
86239-04-5 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
ethyl 4-(fluoromethyl)benzoate |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
KZWSSLGYISINFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CF |
Origin of Product |
United States |
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